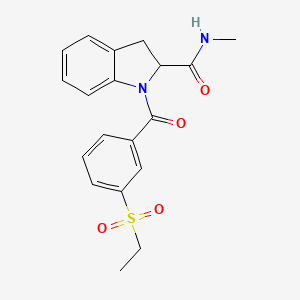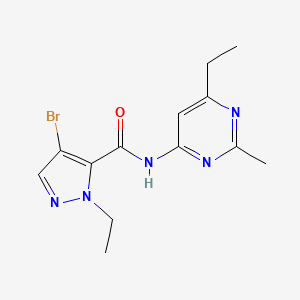
1-(3-ethylsulfonylbenzoyl)-N-methyl-2,3-dihydroindole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-ethylsulfonylbenzoyl)-N-methyl-2,3-dihydroindole-2-carboxamide is a chemical compound that belongs to the class of indole-based molecules. It is a potent inhibitor of a specific enzyme called Glycogen synthase kinase 3β (GSK-3β), which plays a crucial role in various cellular processes, including cell division, differentiation, and apoptosis. In recent years, this compound has gained significant attention in the scientific community due to its potential applications in various research fields, including neuroscience, cancer biology, and regenerative medicine.
Mécanisme D'action
The mechanism of action of 1-(3-ethylsulfonylbenzoyl)-N-methyl-2,3-dihydroindole-2-carboxamide involves the inhibition of GSK-3β, a serine/threonine kinase that regulates various cellular processes, including glycogen metabolism, protein synthesis, and cell cycle progression. GSK-3β is also involved in the pathogenesis of various diseases, including Alzheimer's disease, cancer, and diabetes. By inhibiting GSK-3β, this compound can modulate various cellular processes and pathways, leading to its potential therapeutic applications.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes in vitro and in vivo. In animal models, it has been demonstrated to improve cognitive function and memory by enhancing synaptic plasticity and reducing neuroinflammation. In cancer cells, it has been shown to induce apoptosis by inhibiting the Wnt/β-catenin signaling pathway and activating the mitochondrial apoptotic pathway. In stem cells, it has been used to promote differentiation into specific cell types by activating specific signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3-ethylsulfonylbenzoyl)-N-methyl-2,3-dihydroindole-2-carboxamide in lab experiments include its high potency and specificity for GSK-3β, its ability to modulate various cellular processes and pathways, and its potential therapeutic applications in various research fields. However, some limitations of using this compound include its high cost, its low solubility in aqueous solutions, and its potential toxicity and side effects in vivo.
Orientations Futures
There are several future directions for research on 1-(3-ethylsulfonylbenzoyl)-N-methyl-2,3-dihydroindole-2-carboxamide. One potential direction is to further investigate its potential therapeutic applications in various diseases, including Alzheimer's disease, cancer, and diabetes. Another direction is to optimize and modify the synthesis method to improve the yield, purity, and cost-effectiveness of the compound. Additionally, further studies are needed to investigate the potential toxicity and side effects of this compound in vivo and to develop more effective and targeted delivery methods for its use in clinical settings.
Méthodes De Synthèse
The synthesis of 1-(3-ethylsulfonylbenzoyl)-N-methyl-2,3-dihydroindole-2-carboxamide involves several steps, including the condensation of N-methylanthranilic acid with 3-ethylsulfonylbenzoyl chloride, followed by cyclization with phosgene to form the corresponding isocyanate. The isocyanate is then reacted with 2,3-dihydroindole-2-carboxylic acid to yield the final product. This synthesis method has been optimized and modified by various research groups to improve the yield and purity of the compound.
Applications De Recherche Scientifique
1-(3-ethylsulfonylbenzoyl)-N-methyl-2,3-dihydroindole-2-carboxamide has been extensively studied for its potential applications in various research fields. In neuroscience, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia by inhibiting GSK-3β. In cancer biology, it has been demonstrated to induce apoptosis and inhibit tumor growth in various cancer cell lines, including breast, lung, and pancreatic cancer cells. In regenerative medicine, it has been used to promote the differentiation of stem cells into specific cell types, such as neurons and cardiomyocytes.
Propriétés
IUPAC Name |
1-(3-ethylsulfonylbenzoyl)-N-methyl-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-3-26(24,25)15-9-6-8-14(11-15)19(23)21-16-10-5-4-7-13(16)12-17(21)18(22)20-2/h4-11,17H,3,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQUOPJUEPPRLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N2C(CC3=CC=CC=C32)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-2-oxoethyl]quinolin-4-one](/img/structure/B7449546.png)
![N-(2-methylpropyl)-N-(pyridin-2-ylmethyl)pyrido[2,3-b]pyrazin-6-amine](/img/structure/B7449561.png)
![4-(difluoromethyl)-3-fluoro-N-[2-(1,2-oxazolidin-2-yl)-2-oxoethyl]benzamide](/img/structure/B7449570.png)
![5-Methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7449578.png)
![3-[3-(3-Chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B7449589.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-3,3-dimethylpyrrolidine-1-carboxamide](/img/structure/B7449591.png)

![4-[(4,4-Difluorocyclohexyl)-methylamino]-2-(4-methylphenyl)-4-oxobutanoic acid](/img/structure/B7449609.png)
![2-[1-[(1S)-1-(4-fluoro-2-methylphenyl)ethyl]triazol-4-yl]-N,N-dimethylethanesulfonamide](/img/structure/B7449612.png)

![N-[2-(3-chlorophenyl)ethyl]-3-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7449635.png)
![2-[2-[(1-Cyclohexylpyrazole-4-carbonyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7449637.png)
![sodium;(1S,2R)-2-[[4-(4-ethylpiperazine-1-carbonyl)phenyl]carbamoyl]cyclopropane-1-carboxylate](/img/structure/B7449640.png)
